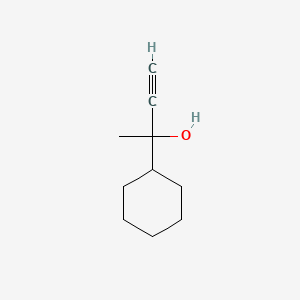![molecular formula C14H27BSi B11760176 [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-3-{9-borabicyclo[331]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is a complex organosilicon compound that features a borabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can also be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced borabicyclo derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced borabicyclo derivatives, and substituted organosilicon compounds
Aplicaciones Científicas De Investigación
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents due to its unique borabicyclo structure.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The borabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
9-borabicyclo[3.3.1]nonane: A precursor to the compound, used in similar applications.
Trimethylsilylacetylene: Another precursor, used in the synthesis of various organosilicon compounds.
Boron-containing drugs: Compounds like boronic acids and boronate esters, used in medicinal chemistry.
Uniqueness
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is unique due to its combination of borabicyclo and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for use in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H27BSi |
|---|---|
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
[(E)-3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C14H27BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h6,12-14H,4-5,7-11H2,1-3H3/b12-6+ |
Clave InChI |
ITFIYPHLGJMVNS-WUXMJOGZSA-N |
SMILES isomérico |
B1(C2CCCC1CCC2)C/C=C/[Si](C)(C)C |
SMILES canónico |
B1(C2CCCC1CCC2)CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)


![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
